molecular formula C14H18ClNO B2409007 2-chloro-N-cyclohexyl-2-phenylacetamide CAS No. 40934-39-2; 75178-96-0

2-chloro-N-cyclohexyl-2-phenylacetamide

Cat. No.: B2409007
CAS No.: 40934-39-2; 75178-96-0
M. Wt: 251.75
InChI Key: XHBROPFWBXDZDK-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-2-phenylacetamide (CAS 40934-39-2) is a chemical compound with the molecular formula C14H18ClNO and a molecular weight of 251.75 . This compound serves as a versatile synthetic intermediate and chemical building block in medicinal chemistry and drug discovery research. It is particularly valuable for the synthesis of a range of pharmacologically active molecules, including novel phenylacetamide derivatives that are being explored for their biological activity . Research indicates that structurally related compounds, developed from similar chloroacetamide intermediates, have shown significant promise as potential antidepressant agents in preclinical studies, acting through mechanisms that may involve the inhibition of the monoamine oxidase-A (MAO-A) enzyme . The compound is typically supplied as a solid and should be stored in a refrigerator at 2-8°C . Please note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

40934-39-2; 75178-96-0

Molecular Formula

C14H18ClNO

Molecular Weight

251.75

IUPAC Name

2-chloro-N-cyclohexyl-2-phenylacetamide

InChI

InChI=1S/C14H18ClNO/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,17)

InChI Key

XHBROPFWBXDZDK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, the amine group, or the acetamide backbone, which influence physicochemical properties and bioactivity.

Compound Name Substituents/Modifications Key Features References
2-Chloro-N-phenylacetamide Phenyl instead of cyclohexyl Simpler structure; antiparallel N–H/C=O conformation; hydrogen-bonded chains.
2-Chloro-N-(4-fluorophenyl)acetamide Fluorine at para position on phenyl Enhanced polarity; intramolecular C–H···O interaction.
2-(N-allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide Allyl group, 4-chlorophenyl High synthetic yield (97%); solid-state stability (m.p. 174–176°C).
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide Amino linkage between phenyl and acetamide Increased hydrogen-bonding potential; molecular weight 266.77 g/mol.
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide Multiple chloro and benzoyl groups High halogen content; potential for heavy metal sorption.

Physicochemical Properties

  • Melting Points: 2-(N-allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide: 174–176°C. 2-Chloro-N-phenylacetamide: Crystallizes in prisms (ethanol); hydrogen-bonded chains along [101].
  • Solubility : Chloroacetamides are generally polar but exhibit variable solubility depending on substituents. Fluorinated analogs (e.g., 4-fluorophenyl derivative) show increased polarity.
  • Crystallography: Cyclohexyl rings adopt chair conformations in solid-state structures (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide). Synperiplanar alignment of C–Cl and C=O bonds observed in 2-chloro-N-phenylacetamide derivatives.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-chloro-N-cyclohexyl-2-phenylacetamide, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting chloroacetyl chloride with cyclohexylamine derivatives under controlled alkaline conditions. For example, refluxing with sodium azide (NaN₃) in a toluene/water mixture (8:2 v/v) for 5–7 hours can yield intermediates, followed by purification via crystallization or solvent extraction . Reaction pH, temperature, and solvent polarity critically affect yield; acidic conditions may favor cyclization, while alkaline conditions stabilize intermediates .

Q. Q2. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

A2. Key techniques include:

  • NMR : Assigning peaks for the cyclohexyl (δ ~1.2–2.0 ppm, multiplet) and phenyl (δ ~7.2–7.5 ppm, aromatic) groups.
  • XRD : Resolving bond parameters (e.g., C-Cl bond length ~1.76 Å, C=O bond ~1.23 Å) and dihedral angles between the amide group and aromatic rings (e.g., ~16° deviation in similar analogs) .
  • FT-IR : Confirming amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Synthetic Optimization

Q. Q3. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?

A3. Byproduct formation (e.g., dimerization or hydrolysis) is mitigated by:

  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution, while Brønsted acids (e.g., H₂SO₄) stabilize intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates, reducing side reactions .
  • Temperature control : Low temperatures (~0–5°C) suppress thermal degradation of the chloroacetamide moiety .

Q. Q4. What computational methods validate the stereoelectronic effects of substituents on reactivity?

A4. Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential maps : Highlighting electron-deficient regions (e.g., chloro group) for nucleophilic attack.
  • Conformational analysis : Predicting stable rotamers where the cyclohexyl group adopts a chair conformation, minimizing steric hindrance .

Biological Activity and Mechanistic Studies

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

A5. Common assays include:

  • Enzyme inhibition : Testing against acetylcholinesterase (AChE) or cytochrome P450 isoforms via spectrophotometric monitoring of substrate conversion .
  • Antimicrobial screening : Agar diffusion assays (e.g., MIC determination) against Gram-positive/negative strains, with ampicillin as a positive control .

Q. Q6. How can contradictory bioactivity data across studies be resolved?

A6. Contradictions often arise from:

  • Substituent effects : Meta/para-substituted phenyl groups alter steric and electronic profiles, impacting target binding .
  • Assay variability : Standardizing protocols (e.g., fixed pH, temperature) and using isogenic cell lines reduce experimental noise .

Structural and Mechanistic Insights

Q. Q7. How does the crystal packing of this compound influence its stability?

A7. XRD studies reveal intermolecular N-H···O hydrogen bonds forming infinite chains along the [101] axis, enhancing thermal stability. The chloro group’s synperiplanar alignment with C=O facilitates π-stacking with aromatic systems .

Q. Q8. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution?

A8. The electron-withdrawing chloro group activates the acetamide carbonyl, making it susceptible to nucleophilic attack. Steric shielding by the cyclohexyl group directs regioselectivity toward less hindered sites .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

A9. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.
  • PPE : Nitrile gloves and lab coats to prevent dermal contact (LD₅₀ > 2000 mg/kg in rodents, but potential irritant) .
  • Storage : In airtight containers under nitrogen to prevent hydrolysis .

Data Interpretation and Reproducibility

Q. Q10. How can researchers address discrepancies in reported synthetic yields?

A10. Factors include:

  • Purity of starting materials : Impurities in chloroacetyl chloride (e.g., HCl traces) reduce yields; redistillation is recommended .
  • Workup procedures : Rapid quenching with ice prevents intermediate degradation .

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